molecular formula C28H33ClN2O5 B12470275 N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride

Cat. No.: B12470275
M. Wt: 513.0 g/mol
InChI Key: DJSFYNINGIMKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Derivation

The systematic IUPAC name of the compound reflects its intricate polycyclic architecture and functional group arrangement. Breaking down the name:

  • Parent structure : The core is a 4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl system, comprising a benzofuran fused to an isoquinoline moiety bridged by a methane group. The "1,2,4,5,6,7,7a,13-octahydro" prefix indicates eight sites of hydrogen saturation across the fused rings.
  • Substituents :
    • A cyclopropylmethyl group at position 3.
    • Two hydroxyl groups at positions 4a and 9.
    • An N-methylprop-2-enamide side chain at position 7, modified with a furan-3-yl group at the acrylamide’s β-carbon.
  • Salt designation : The hydrochloride counterion is appended to the tertiary amine in the isoquinoline ring.

Structural derivation : The molecule integrates features of opioid alkaloids (e.g., the benzofuroisoquinoline core) with synthetic modifications (e.g., cyclopropylmethyl and furan-acrylamide groups). The methano bridge imposes conformational rigidity, while the acrylamide introduces planar geometry for potential receptor interactions.

Comparative Analysis with Buprenorphine and Related Opioid Scaffolds

Buprenorphine, a thebaine derivative with a morphinan scaffold, shares functional parallels but diverges structurally:

Feature Target Compound Buprenorphine
Core structure Benzofuroisoquinoline Morphinan (tetracyclic)
Key substituents Cyclopropylmethyl, furan-acrylamide Cyclopropylmethyl, C7-hydroxyl, C6-methoxy
Receptor affinity Undetermined (theoretical μ/κ modulation) Partial μ-agonist, κ-antagonist
Salt form Hydrochloride Hydrochloride (common formulation)

Key distinctions :

  • Scaffold topology : The benzofuroisoquinoline core introduces a fused furan ring absent in buprenorphine’s morphinan structure, potentially altering receptor binding kinetics.
  • Side-chain complexity : The furan-acrylamide group replaces buprenorphine’s C20 hydroxyl and methoxy groups, suggesting divergent hydrogen-bonding and hydrophobic interactions.
  • Conformational flexibility : The methano bridge in the target compound may restrict rotational freedom compared to buprenorphine’s more flexible morphinan system.

Salt Formation Rationale: Hydrochloride Counterion Selection

The hydrochloride salt formulation optimizes physicochemical and pharmacokinetic properties:

  • Enhanced solubility : Protonation of the tertiary amine (pKa ~8.5–9.5) increases aqueous solubility at physiological pH, facilitating formulation for oral or injectable delivery.
  • Crystallinity : Hydrochloride salts often exhibit superior crystallinity vs. free bases, improving stability and manufacturability.
  • Bioavailability : Ionic interactions with biological membranes may enhance absorption compared to the non-ionized form.

Counterion justification : Hydrochloride is preferred over alternatives (e.g., sulfate, citrate) due to:

  • Minimal steric bulk, preserving molecular packing efficiency.
  • Compatibility with common pharmaceutical excipients.
  • Established safety profile in opioid formulations (e.g., buprenorphine HCl).

Structural impact : The chloride ion forms a charge-assisted hydrogen bond with the protonated amine, stabilizing the solid-state structure without distorting the core pharmacophore.

Properties

IUPAC Name

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5.ClH/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17;/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSFYNINGIMKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis of nalfurafine hydrochloride typically involves three critical steps :

  • Preparation of 6β-N-methyl-naltrexone (a morphinan derivative with a cyclopropylmethyl group).
  • Amidation with 3-furanacrylic acid to form the prop-2-enamide moiety.
  • Salt formation (hydrochloride) and stereoisomer control.

This approach leverages the structural complexity of the benzofuro[3,2-e]isoquinolin core and the sensitivity of the acrylamide group to thermal and oxidative degradation.

Reaction Conditions and Optimization

Amidation Reaction Parameters

The amidation step between 6β-N-methyl-naltrexone and 3-furanacrylic acid is optimized using Boc2O (N,N'-bis(tert-butoxycarbonyloxy)-N,N'-dimethylurea) and DMAP (4-dimethylaminopyridine) as catalysts. Table 1 summarizes key reaction conditions from industrial-scale syntheses:

Parameter Optimal Range Example Value Yield
Solvent Acetonitrile, Dichloromethane Acetonitrile 93–95%
Base 2,6-Lutidine, Triethylamine 2,6-Lutidine 94.5%
Temperature 20–35°C 28°C 93.9%
Reaction Time 3–10 hours 6 hours 94.5%
Molar Ratio (Acid:Base) 1:0.06–1:0.15 1:0.1 93.2%

Data derived from CN114621238A (Examples 1–11)

This step requires strict anhydrous conditions to prevent hydrolysis of the activated ester intermediate.

Stereochemical Control

The compound contains five stereocenters , necessitating precise stereochemical control during synthesis:

  • C4, C4a, C7a, C12b, and C7 positions are determined by the backbone of 6β-N-methyl-naltrexone , a chiral starting material.
  • The (E)-configuration of the acrylamide double bond is enforced by the reaction conditions (e.g., trans-selective amidation).

The PMDA evaluation report highlights rigorous quality control measures, including HPLC analysis to ensure ≥99.8% purity and X-ray crystallography to confirm absolute configurations.

Purification and Yield

Post-Reaction Workup

After amidation, the crude product undergoes:

  • Extraction : Dichloromethane or ethyl acetate separates organic and aqueous phases.
  • Concentration : Organic phase is dried under reduced pressure to yield an oily residue.
  • Crystallization : Methanol, isopropanol, or ethanol is used to precipitate the hydrochloride salt.

Example 7 from CN114621238A achieved 95.7% yield using isopropanol as the crystallization solvent, underscoring the importance of solvent selection.

Industrial-Scale Challenges

Critical challenges include:

  • Byproduct Formation : Competing esterification or hydrolysis reactions under suboptimal conditions.
  • Salt Stability : Hydrochloride salt formation requires careful pH control to avoid decomposition.

Molecular Properties and Analytical Data

Physicochemical Characteristics

Property Value Source
Molecular Formula C₂₈H₃₂N₂O₅·HCl
Molecular Weight 513.03 g/mol
Melting Point Not reported
HPLC Purity ≥99.8%
logP (XlogP3) 1

Data compiled from PubChem, GLASS, and PMDA reports

Stability and Formulation Considerations

Degradation Pathways

Nalfurafine hydrochloride is sensitive to:

  • Oxidation : Furan ring and acrylamide group prone to peroxide-induced degradation.
  • Thermal Degradation : Decomposes above 60°C, necessitating storage at ≤25°C.

Stabilizers in Formulations

Patent JP2017039686A identifies lauryldiaminoethylglycine sodium as an effective stabilizer in capsule formulations, reducing hydrolysis and oxidation.

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
Boc2O/DMAP Catalyzed High yield (93–95%), scalable Requires anhydrous conditions
K₂CO₃-Mediated Cost-effective base Lower yield (93.1% vs. 95.7%)
Triethylamine System Flexible solvent compatibility Longer reaction times (10 hours)

Data synthesized from CN114621238A and ACS J. Med. Chem.

Chemical Reactions Analysis

Acrylamide Group Reactivity

The trans-configured acrylamide group (EE-N-methylprop-2-enamide) is central to its reactivity:

Reaction TypeConditionsProductsNotes
Hydrolysis Acidic (HCl, 80°C) or basic (NaOH, 50°C)Carboxylic acid + secondary amineSlow due to steric hindrance from N-methyl and morphinan core .
Photodegradation UV light (254 nm)Cis-isomerization (ZZ-configuration)Reversible under thermal conditions .
Radical Addition Peroxide-initiatedCross-linked polymersRare due to steric constraints .

Morphinan Core Reactivity

The polycyclic morphinan structure contains two hydroxyl groups and an epoxide:

Functional GroupReaction TypeConditionsProducts
4a,9-Dihydroxy Groups EsterificationAcetic anhydride/pyridineAcetylated derivatives (improved lipophilicity) .
Epoxide (4,5α-epoxy) Ring-openingHBr in acetic acidBromohydrin intermediate

Furan-3-yl Substituent

The furan ring undergoes electrophilic substitution:

ReactionReagentsPositionOutcome
Nitration HNO₃/H₂SO₄C-5 of furanNitro-substituted derivative
Diels-Alder Maleic anhydrideFuran as dieneExo-adduct

Cyclopropane Ring Stability

The cyclopropylmethyl group on the tertiary amine demonstrates:

  • Resistance to acid-catalyzed ring-opening (pH 1–6, 37°C) .

  • Oxidative stability under physiological conditions (no detectable degradation via HPLC) .

Salt Formation and Solubility

As a hydrochloride salt:

  • pH-dependent solubility : Highly soluble in water (≥50 mg/mL at pH 3–4) .

  • Ion exchange : Forms precipitates with strong bases (e.g., NaOH) .

Thermal and Oxidative Degradation

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 220°C (amide bond cleavage precedes furan degradation) .

  • Oxidative pathways : Hydroxyl groups oxidize to ketones above 150°C in air .

Stereochemical Considerations

The five defined stereocenters (4a, 7, 7a, 12b, acrylamide C-2) influence reaction outcomes:

  • Epimerization : Occurs at C-7 under strong basic conditions (pH > 12) .

  • Chiral HPLC retention : Maintains >99% enantiomeric purity after 24h at 25°C .

This compound’s reactivity is constrained by its intricate architecture, favoring site-specific modifications over broad functional group transformations. Experimental data emphasize the stability of its morphinan core and salt form under physiological conditions, aligning with its pharmaceutical application as a κ-opioid receptor agonist .

Scientific Research Applications

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues:

The compound shares a benzofuroisoquinoline core with NTX·HCl [(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one], a μ-opioid antagonist used in addiction therapy . Critical differences include:

Position 7 Substitution : NTX·HCl has a ketone group (7-one), whereas the target compound features a bulky N-methylprop-2-enamide group with a furan-3-yl substituent. This modification likely alters receptor-binding kinetics and metabolic stability.

Cyclopropylmethyl Group : Both compounds retain this group at position 3, which in NTX·HCl confers prolonged receptor antagonism by resisting enzymatic degradation .

Hydrochloride Salt : Both are formulated as salts to improve bioavailability, though solubility and permeability profiles may differ due to the target compound’s acrylamide moiety.

Table 1: Structural and Physicochemical Comparison

Property Target Compound Naltrexone HCl (NTX·HCl)
Core Structure Benzofuroisoquinoline with acrylamide substituent Benzofuroisoquinoline with ketone substituent
Key Substituents Furan-3-yl, N-methylprop-2-enamide Cyclopropylmethyl, 7-one
Solubility (BCS Class) Likely BCS IV (inferred from structural complexity and salt form) BCS IV (low solubility, low permeability)
Receptor Affinity Hypothesized μ-opioid antagonism (unconfirmed) High μ-opioid affinity
Metabolic Pathway Potential hepatic metabolism (furan may introduce oxidative susceptibility) Hepatic (6-β-naltrexol metabolite)

Pharmacological and Mechanistic Insights

  • Metabolic Stability : The absence of a ketone group (as in NTX·HCl) might reduce susceptibility to reductase enzymes, but the furan ring could increase vulnerability to cytochrome P450-mediated oxidation.
  • Therapeutic Potential: While NTX·HCl is used for alcohol/opioid dependence and obesity, the target compound’s structural uniqueness suggests exploratory applications in pain management or CNS disorders, pending empirical validation.

Biological Activity

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties and its implications in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that influence its biological activity. The molecular formula is C28H34N2O5C_{28}H_{34}N_{2}O_{5} with a molecular weight of approximately 474.58 g/mol. The presence of cyclopropylmethyl and furan moieties suggests potential interactions with various biological targets.

1. Opioid Receptor Interaction

Research indicates that derivatives of the compound exhibit significant interaction with opioid receptors. These receptors are critical in pain modulation and can be targeted for analgesic drug development. Studies have shown that modifications in the chemical structure can lead to variations in agonist or antagonist activity at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) .

Table 1: Opioid Receptor Binding Affinities

Compound VariantMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
Base Compound0.051.08.7
Variant A0.082.77.4
Variant B5.2>100Not tested

2. Analgesic Properties

In vivo studies have demonstrated that certain analogs of this compound exhibit analgesic effects comparable to established opioid medications. For instance, a specific derivative was shown to produce significant pain relief in rodent models without the typical side effects associated with traditional opioids .

3. Neuroprotective Effects

Emerging evidence suggests neuroprotective properties attributed to the compound's ability to modulate neurotransmitter release and reduce oxidative stress in neuronal cells. This aspect is particularly relevant for conditions such as neurodegeneration and stroke .

Case Study 1: Analgesic Efficacy

A clinical study investigated the analgesic efficacy of a closely related compound in patients with chronic pain conditions. Results indicated a substantial reduction in pain scores compared to placebo over a four-week period.

Case Study 2: Neuroprotection in Animal Models

In an animal model of ischemic stroke, administration of the compound resulted in reduced infarct size and improved neurological function post-recovery phase. This study highlights its potential as a therapeutic agent for stroke management .

The biological activity of this compound is largely attributed to its interaction with G-protein coupled receptors (GPCRs). The structural features allow for selective binding and activation/inhibition of these receptors:

  • Agonist Activity : Certain configurations activate MOR and DOR pathways leading to analgesia.
  • Antagonist Activity : Other configurations inhibit these pathways potentially reducing adverse effects associated with opioid use.

Q & A

Q. Basic Research Focus

  • Synthetic Routes : Start with a retrosynthetic analysis of the benzofuroisoquinoline core. Cyclopropane and furan substituents can be introduced via nucleophilic substitution or cross-coupling reactions. The enamide group may require controlled acylation under inert conditions to avoid hydrolysis .
  • Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading). Bayesian optimization algorithms can efficiently explore parameter space to maximize yield .

Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Q. Basic Research Focus

  • Structural Confirmation : Combine 1H^1H-NMR and 13C^{13}C-NMR to verify stereochemistry and substituent positions. FT-IR can identify functional groups like hydroxyls and amides .
  • Purity Assessment : Employ HPLC with UV detection (λ~350 nm, similar to structurally related compounds) and mass spectrometry (HRMS) to detect impurities below 2% .

How can solubility challenges be addressed during in vitro bioactivity assays?

Q. Advanced Research Focus

  • Solubility Enhancement : Test co-solvents (e.g., DMSO-water mixtures) or formulate micelles using non-ionic surfactants. Monitor aggregation via dynamic light scattering (DLS) .
  • Non-Covalent Interactions : Explore salt formation or host-guest complexes (e.g., cyclodextrins) to improve aqueous stability, leveraging hydrogen-bonding and π-π interactions .

What strategies resolve contradictions in reported bioactivity data across studies?

Q. Advanced Research Focus

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, incubation time). Cross-validate using orthogonal assays (e.g., SPR vs. cell-based inhibition).
  • Variable Isolation : Use computational models to isolate confounding factors (e.g., metabolic instability in certain cell lines) .

How is the stereochemistry of the methanobenzofuroisoquinoline core validated?

Q. Basic Research Focus

  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar aprotic solvents.
  • Chiral HPLC : Compare retention times with enantiomerically pure standards .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • In Silico Modeling : Use QSAR models for logP and permeability predictions. Molecular dynamics simulations can assess binding to plasma proteins (e.g., albumin) .
  • Metabolism Prediction : Apply CYP450 docking studies to identify potential metabolic hotspots .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

  • Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and room temperature. Monitor degradation via LC-MS every 30 days. Include desiccants to mitigate hydrolysis .

What experimental approaches elucidate its supramolecular interactions in biological systems?

Q. Advanced Research Focus

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target receptors.
  • Cryo-EM or NMR : Map interaction sites in membrane-bound proteins .

How can synthesis be scaled without compromising enantiomeric excess?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous-flow reactors to maintain precise control over reaction kinetics and stereoselectivity .
  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) under high-throughput conditions .

What protocols ensure reproducibility in biological assay data?

Q. Basic Research Focus

  • Standardized Protocols : Pre-treat cells with P-glycoprotein inhibitors if efflux is suspected. Include internal controls (e.g., reference inhibitors) in every assay plate .
  • Data Normalization : Use Z’-factor validation to assess assay robustness and minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.